molecular formula C7H6BrN3 B12846215 5-Bromo-1-methyl-1H-Imidazo[4,5-b]pyridine

5-Bromo-1-methyl-1H-Imidazo[4,5-b]pyridine

Cat. No.: B12846215
M. Wt: 212.05 g/mol
InChI Key: KNOHQTXZRDQTIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-methyl-1H-Imidazo[4,5-b]pyridine ( 1824316-58-6 ) is a high-value nitrogen-containing heterocycle offered for research and development purposes. This brominated imidazopyridine derivative, with a molecular formula of C7H6BrN3 and a molecular weight of 212.05 g/mol , serves as a versatile and crucial synthetic intermediate, particularly in pharmaceutical discovery. The presence of the bromine atom makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to efficiently introduce diverse structural complexity at the 5-position . The core imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in molecules designed to target kinase enzymes . As such, this compound is primarily used in the synthesis of potential therapeutic agents, providing a key building block for constructing compound libraries for biological screening. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all recommended safety precautions, including the use of appropriate personal protective equipment. For proper stability, the compound should be stored as recommended by the supplier.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

5-bromo-1-methylimidazo[4,5-b]pyridine

InChI

InChI=1S/C7H6BrN3/c1-11-4-9-7-5(11)2-3-6(8)10-7/h2-4H,1H3

InChI Key

KNOHQTXZRDQTIN-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=CC(=N2)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Bromo 1 Methyl 1h Imidazo 4,5 B Pyridine

Retrosynthetic Analysis and Strategic Disconnections for the Imidazo[4,5-b]pyridine Core

Retrosynthetic analysis of 5-Bromo-1-methyl-1H-Imidazo[4,5-b]pyridine involves strategically disconnecting the target molecule into simpler, commercially available precursors. The primary disconnections for the imidazo[4,5-b]pyridine core are typically made at the C-N bonds of the imidazole (B134444) ring.

A logical retrosynthetic pathway for the target compound identifies three key disconnections:

N-Methyl bond disconnection: Breaking the bond between the imidazole nitrogen (N1) and the methyl group points to 5-Bromo-1H-imidazo[4,5-b]pyridine as a direct precursor.

C-Br bond disconnection: Cleaving the carbon-bromine bond suggests 1-methyl-1H-imidazo[4,5-b]pyridine as an intermediate that can undergo electrophilic bromination.

Imidazole ring disconnection: The most fundamental disconnection breaks down the imidazole ring itself. This approach, known as the Phillips synthesis, points to a substituted 2,3-diaminopyridine (B105623) as the key starting material. For the target molecule, this precursor would be 5-Bromo-N2-methylpyridine-2,3-diamine or, more commonly, 5-Bromo-2,3-diaminopyridine, which would undergo cyclization followed by N-methylation.

These disconnections suggest two primary synthetic strategies:

Strategy A: Formation of the imidazo[4,5-b]pyridine core first, followed by sequential bromination and N-methylation (or vice versa).

Strategy B: Beginning with a pre-brominated and/or N-methylated pyridine (B92270) derivative and then constructing the imidazole ring.

Optimized Synthetic Routes via Key Precursors

The synthesis of this compound can be approached through several routes, hinging on the sequence of bromination, N-methylation, and imidazole ring formation.

Introducing a bromine atom at the C5-position of the imidazo[4,5-b]pyridine ring system is a critical step that can be performed at different stages of the synthesis. The reactivity of the pyridine ring is influenced by the activating amino or fused imidazole groups.

One effective method involves the direct bromination of an activated pyridine precursor. The use of N-bromosuccinimide (NBS) is a common and effective method for the regioselective bromination of activated pyridines, such as aminopyridines. mdpi.comresearchgate.net The position of the substituent on the pyridine ring directs the regioselectivity of the bromination. researchgate.net For instance, starting with 2,3-diaminopyridine, bromination would be directed to the C5 position due to the activating effect of the amino groups.

Alternatively, the imidazo[4,5-b]pyridine scaffold can be brominated after its formation. The fused imidazole ring influences the electronic properties of the pyridine ring, and regioselective bromination can be achieved using various brominating agents.

Table 1: Comparison of Bromination Conditions for Activated Pyridines

Substrate Brominating Agent Solvent Conditions Product(s) Yield
2-Aminopyridine NBS (1 equiv.) CCl₄ Reflux 5-Bromo-2-aminopyridine 90%
3-Hydroxypyridine NBS (1 equiv.) CH₃CN Room Temp 2-Bromo-3-hydroxypyridine 98%

This table is generated based on data from related pyridine bromination studies. researchgate.net

The introduction of a methyl group onto the nitrogen of the imidazole ring is a key step in synthesizing the target molecule. However, the N-alkylation of the imidazo[4,5-b]pyridine core is often not selective and can yield a mixture of N1 and N3-alkylated regioisomers. mdpi.com The ratio of these isomers depends on the reaction conditions, including the base, solvent, and alkylating agent.

A common method for N-methylation involves reacting the NH-imidazo[4,5-b]pyridine with an alkylating agent like methyl iodide in the presence of a base. mdpi.comnih.gov Studies on the alkylation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine have shown that the reaction can produce both N3 and N4 regioisomers (equivalent to N1 and N3 in the standard nomenclature for the parent ring). nih.gov

To circumvent the issue of regioselectivity, an alternative strategy involves starting with a precursor that already contains the N-methyl group. For example, the synthesis can begin with the amination of 5-bromo-2-chloro-3-nitropyridine (B118568) with methylamine (B109427) to produce 5-bromo-N-methyl-3-nitropyridin-2-amine. nih.gov This precursor, already containing the bromo and methylamino functionalities in the correct positions, can then be carried forward to form the imidazole ring.

Table 2: N-Alkylation of Imidazo[4,5-b]pyridine Derivatives

Substrate Alkylating Agent Base / Catalyst Solvent Products Yield
6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one Methyl iodide Not specified Not specified 6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one Not specified
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine Alkyl halides K₂CO₃ / PTC DMF N3 and N4 regioisomers 10-49%

This table is compiled from data on the N-methylation of various imidazo[4,5-b]pyridine cores. mdpi.comnih.govnih.gov

The construction of the imidazole ring fused to the pyridine core is the cornerstone of the synthesis. The most prevalent method is the condensation of 2,3-diaminopyridine or its derivatives with a one-carbon source. nih.govnih.gov

Condensation with Carboxylic Acids or Aldehydes: The reaction of 2,3-diaminopyridine with carboxylic acids (like formic acid for an unsubstituted C2 position) or aldehydes under dehydrating or oxidative conditions is a standard approach. mdpi.comnih.gov For example, reacting 5-bromo-2,3-diaminopyridine with an appropriate aldehyde in the presence of an oxidizing agent like iodine can yield the corresponding 2-substituted-6-bromo-imidazo[4,5-b]pyridine. researchgate.net

Palladium-Catalyzed Cyclization: A more modern and regioselective method involves the palladium-catalyzed coupling of 2-chloro-3-aminopyridines with primary amides. mdpi.comorganic-chemistry.org This reaction proceeds via an initial amidation followed by an in-situ cyclization and dehydration to form the imidazole ring, offering excellent control over substitution, particularly at the N1 position. organic-chemistry.org

Reductive Cyclization: Another route involves the reductive cyclization of a 2-nitro-3-aminopyridine precursor. For instance, reacting 2-nitro-3-aminopyridine with ketones in the presence of a reducing agent like SnCl₂·2H₂O can lead to the formation of the imidazopyridine scaffold. mdpi.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to make the synthesis of complex molecules more environmentally benign by reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Efforts to develop greener synthetic routes for imidazo[4,5-b]pyridines include the exploration of solvent-free reaction conditions. While specific solvent-free methods for the title compound are not extensively documented, related syntheses point to the feasibility of this approach.

One study reports the synthesis of imidazo[4,5-b]pyridine derivatives by heating the reactants on a sand bath, which avoids the use of corrosive mineral acids and organic solvents. researchgate.net Another environmentally friendly approach involves the condensation of 2,3-diaminopyridine with aldehydes in water, utilizing air as the oxidant, which results in excellent yields and simplifies purification. mdpi.comresearchgate.net Furthermore, mechanochemical methods, such as ball milling, have been successfully applied to the synthesis of related heterocyclic systems like imidazo[1,2-a]pyridines, suggesting a promising avenue for the solvent-free synthesis of this compound. rsc.org An eco-friendly, one-pot, three-component synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamide derivatives has been described using phosphoric acid as a catalyst in glycerol, a biodegradable solvent. researchgate.net

Catalyst-Free or Organocatalytic Approaches

The development of synthetic methods that avoid the use of metal catalysts is a significant goal in green chemistry, aiming to reduce cost, toxicity, and purification challenges. While specific literature on catalyst-free or organocatalytic synthesis of this compound is limited, the synthesis of related imidazopyridine structures provides insights into potential strategies.

One plausible catalyst-free approach involves the condensation of 5-bromo-2,3-diaminopyridine with a suitable one-carbon synthon, such as formic acid or its derivatives, followed by N-methylation. The initial cyclization to form the imidazole ring can often be achieved under thermal conditions or with a mild acid promoter, which may not be strictly catalytic.

For instance, the reaction of a diaminopyridine with an aldehyde can sometimes proceed without a catalyst, driven by the formation of a stable aromatic ring system. nih.gov A study on the synthesis of imidazo[1,2-a]pyridines demonstrated a highly efficient and facile catalyst- and solvent-free method involving the condensation of 2-aminopyridines with α-haloketones. Although this is an isomeric system, the principles of nucleophilic attack and subsequent cyclization could potentially be applied to the synthesis of imidazo[4,5-b]pyridines under similar catalyst-free conditions.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents another promising avenue. For the N-methylation step to obtain the final product, an organocatalyst could potentially be employed. However, traditional methods often rely on stoichiometric methylating agents like methyl iodide or dimethyl sulfate. nih.gov

A hypothetical organocatalytic route for the initial cyclization could involve an acid/base catalyst to facilitate the condensation and dehydration steps. The table below outlines a potential catalyst-free synthesis pathway.

Table 1: Potential Catalyst-Free Synthesis Steps

StepReactantsReagents/ConditionsProduct
1. Cyclization5-Bromo-2,3-diaminopyridine, Formic AcidHeat (reflux)5-Bromo-1H-imidazo[4,5-b]pyridine
2. Methylation5-Bromo-1H-imidazo[4,5-b]pyridine, Methyl iodideBase (e.g., K₂CO₃), Solvent (e.g., DMF)This compound

While the second step as outlined uses a stoichiometric base, research into organocatalytic methylation reactions is an active field and could potentially offer a more sustainable alternative in the future.

Atom Economy and Reaction Efficiency

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The ideal atom economy is 100%, where all atoms from the reactants are incorporated into the final product.

Let's analyze a plausible two-step synthesis:

Cyclization: 5-Bromo-2,3-diaminopyridine + Formic Acid → 5-Bromo-1H-imidazo[4,5-b]pyridine + 2 H₂O

Methylation: 5-Bromo-1H-imidazo[4,5-b]pyridine + Methyl Iodide + Base (e.g., K₂CO₃) → this compound + KI + KHCO₃

Table 2: Theoretical Atom Economy Calculation for a Plausible Synthesis

Reaction StepReactantsMolar Mass of Reactants ( g/mol )Desired ProductMolar Mass of Product ( g/mol )Theoretical Atom Economy (%)
CyclizationC₅H₅BrN₄ + CH₂O₂189.02 + 46.03 = 235.05C₆H₄BrN₃198.02(198.02 / 235.05) * 100 ≈ 84.2%
MethylationC₆H₄BrN₃ + CH₃I + K₂CO₃198.02 + 141.94 + 138.21 = 478.17C₇H₆BrN₃212.05(212.05 / 478.17) * 100 ≈ 44.3%

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of fine chemicals and pharmaceuticals. These benefits include enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scale-up.

While there are no specific reports on the continuous synthesis of this compound, the synthetic steps involved are amenable to flow chemistry techniques.

Potential Application of Flow Chemistry:

Cyclization Step: The reaction of 5-bromo-2,3-diaminopyridine with formic acid or another carbonyl equivalent could be performed in a heated flow reactor. This would allow for precise control of temperature and residence time, potentially leading to higher yields and reduced side product formation compared to batch processing.

Methylation Step: The N-methylation could also be adapted to a flow process. A solution of 5-bromo-1H-imidazo[4,5-b]pyridine could be mixed with a stream of the methylating agent in the presence of a packed-bed reactor containing a solid-supported base. This would simplify the workup process as the base could be easily separated from the product stream.

Table 3: Comparison of Batch vs. Potential Flow Synthesis

ParameterBatch SynthesisPotential Flow Synthesis
Heat Transfer Limited by vessel surface areaExcellent, due to high surface-area-to-volume ratio
Mass Transfer Dependent on stirring efficiencyEfficient mixing through static mixers or narrow channels
Safety Handling of large quantities of reagentsSmaller reaction volumes at any given time, improved safety
Scalability Often requires re-optimizationAchieved by running the system for longer durations
Workup Multi-step extraction and purificationPotential for in-line purification and separation

The development of a continuous flow process for the synthesis of this compound could lead to a more efficient, safer, and scalable manufacturing process.

Stereoselective Synthesis Considerations (if applicable)

Stereoselectivity is a crucial aspect of synthesis when a molecule contains stereocenters, leading to the formation of enantiomers or diastereomers. However, the chemical structure of this compound is achiral. It does not possess any stereocenters, and its structure is planar with a plane of symmetry. Therefore, considerations of stereoselective synthesis are not applicable to this particular compound.

Elucidation of Reaction Mechanisms and Reactivity of 5 Bromo 1 Methyl 1h Imidazo 4,5 B Pyridine

Mechanistic Pathways of Nucleophilic Aromatic Substitution on the Bromine Atom

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aryl halides. For 5-Bromo-1-methyl-1H-imidazo[4,5-b]pyridine, the substitution of the bromine atom by a nucleophile is facilitated by the electron-deficient nature of the imidazo[4,5-b]pyridine ring system. The nitrogen atoms in both the imidazole (B134444) and pyridine (B92270) rings exert a strong electron-withdrawing effect, which activates the carbon atom attached to the bromine for nucleophilic attack. nih.govlibretexts.org

The reaction typically proceeds via a two-step addition-elimination mechanism. nih.gov

Nucleophilic Addition: A nucleophile (Nu⁻) attacks the carbon atom bearing the bromine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate is delocalized across the aromatic system and is effectively stabilized by the electron-withdrawing nitrogen atoms, particularly the one at the para-position (N-3) relative to the substitution site. libretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide ion (Br⁻), yielding the substituted product. The first step, the formation of the Meisenheimer complex, is generally the rate-determining step. youtube.com

While the stepwise mechanism is widely accepted, some SNAr reactions have been shown to proceed through a concerted pathway, where bond formation and bond cleavage occur simultaneously. nih.gov The specific pathway can depend on the nucleophile, substrate, and reaction conditions. For electron-rich heterocyclic systems, SNAr reactions are often challenging, but the fused imidazopyridine core is sufficiently electron-poor to undergo these transformations readily with various nucleophiles like amines, alkoxides, and thiolates. acs.org

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound

The bromine atom on the this compound scaffold makes it an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these transformations involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is one of the most versatile methods for forming C(sp²)–C(sp²) bonds, pairing an organoboron species with an organic halide. libretexts.orgorganic-chemistry.org In the case of this compound, it can be coupled with various aryl- or vinylboronic acids or their esters.

The reaction is initiated by the oxidative addition of the C-Br bond to a Pd(0) catalyst. This is followed by transmetalation, where the organic group from the boron reagent (activated by a base) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. libretexts.org The presence of unprotected N-H groups in similar azole substrates can sometimes inhibit the catalyst, but N-methylation, as in the title compound, typically allows for smooth reactions. nih.gov Studies on related N-methyl-substituted imidazo[4,5-b]pyridines have demonstrated successful Suzuki couplings to introduce new aryl groups. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Related Bromo-N-Heterocycles

CatalystLigandBaseSolventTemperature (°C)Yield (%)Ref
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O85-9570-90 mdpi.com
Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane/H₂O10085 nih.gov
Pd(OAc)₂XPhosK₂CO₃Toluene/H₂O11088 researchgate.net

Note: This table presents data from reactions on similar bromo-N-heterocyclic substrates to illustrate typical conditions.

Heck and Sonogashira Coupling Reactions

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. organic-chemistry.orgyoutube.com The mechanism involves oxidative addition of the C-Br bond of this compound to a Pd(0) center, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the final product and a palladium-hydride species, which is converted back to the Pd(0) catalyst by a base. thieme-connect.de This reaction typically yields the E-isomer of the product with high selectivity. organic-chemistry.org Studies on related N-methyl bromo-indazoles have shown that while debromination can be a side reaction, optimized conditions can lead to good yields of the desired vinylated product. beilstein-journals.org

The Sonogashira coupling is used to form a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically co-catalyzed by palladium and copper(I). The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination then yields the aryl-alkyne product. wikipedia.org Copper-free protocols have also been developed. libretexts.org This reaction is highly effective for functionalizing bromo-heterocycles, including indoles and pyridines. wikipedia.orgresearchgate.net

Table 2: Representative Conditions for Heck and Sonogashira Reactions on Related Bromo-N-Heterocycles

ReactionCatalystLigand / Co-catalystBaseSolventTemperature (°C)Yield (%)Ref
HeckPd(OAc)₂P(o-tol)₃Et₃NAcetonitrile8075 beilstein-journals.org
SonogashiraPdCl₂(PPh₃)₂CuIEt₃NTHF6580-95 wikipedia.orgresearchgate.net
Sonogashira (Cu-free)Pd(OAc)₂SPhosCs₂CO₃Dioxane10082 organic-chemistry.org

Note: This table presents data from reactions on similar bromo-N-heterocyclic substrates to illustrate typical conditions.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines. wikipedia.org This method is a significant improvement over traditional methods, offering broad substrate scope and functional group tolerance. The catalytic cycle involves the oxidative addition of this compound to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex furnishes the N-arylated product and regenerates the Pd(0) catalyst. libretexts.org The choice of ligand, typically a bulky, electron-rich phosphine (B1218219), is crucial for the reaction's success. nih.govresearchgate.net

Table 3: Representative Conditions for Buchwald-Hartwig Amination on Related Bromo-N-Heterocycles

Catalyst / PrecatalystLigandBaseSolventTemperature (°C)Yield (%)Ref
Pd₂(dba)₃BINAPNaOtBuToluene8060-90 wikipedia.org
Pd(OAc)₂tBuBrettPhosK₂CO₃t-Amyl alcohol11070-95 nih.gov
[Pd(cinnamyl)Cl]₂DavePhosDBUToluene10088 chemrxiv.org

Note: This table presents data from reactions on similar bromo-N-heterocyclic substrates to illustrate typical conditions.

Negishi and Stille Coupling Applications

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org It is highly effective for forming C-C bonds, including C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) linkages. wikipedia.org The mechanism follows the standard cross-coupling pathway of oxidative addition, transmetalation with the organozinc compound, and reductive elimination. organic-chemistry.org A key advantage of the Negishi reaction is the high reactivity of the organozinc reagents, though this also necessitates the use of anhydrous and anaerobic conditions. nih.gov

The Stille coupling utilizes an organostannane (organotin) reagent as the coupling partner for the organic halide. wikipedia.org Like other cross-coupling reactions, it proceeds via an oxidative addition-transmetalation-reductive elimination cycle. wikipedia.org Stille reactions are known for their tolerance of a wide variety of functional groups, and the organostannane reagents are generally stable to air and moisture. wikipedia.orgyoutube.com However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts from the reaction mixture. nih.gov

Table 4: Representative Conditions for Negishi and Stille Coupling on Related Bromo-N-Heterocycles

ReactionCatalystReagent TypeSolventTemperatureYield (%)Ref
NegishiPd(PPh₃)₄Aryl-ZnClTHFReflux70-90 wikipedia.orgorganic-chemistry.org
NegishiPd(P(t-Bu)₃)₂Alkyl-ZnBrTHFRoom Temp85-95 organic-chemistry.org
StillePd(OAc)₂ / XPhosAryl-SnBu₃t-BuOH100°C65-85 nih.gov
StillePd(PPh₃)₄Vinyl-SnBu₃DioxaneReflux80-90 nih.gov

Note: This table presents data from reactions on similar bromo-N-heterocyclic substrates to illustrate typical conditions.

Electrophilic Aromatic Substitution Reactivity on the Imidazo[4,5-b]pyridine System

Electrophilic aromatic substitution (SEAr) on the this compound ring is generally challenging. The imidazo[4,5-b]pyridine system is inherently electron-deficient due to the electronegativity of the nitrogen atoms in both the pyridine and imidazole rings. This deactivates the ring system towards attack by electrophiles.

Furthermore, the nitrogen atoms are basic and can be readily protonated by strong acids or complexed with Lewis acids, which are often required as catalysts for SEAr reactions (e.g., nitration, Friedel-Crafts). This places a positive charge on the heterocyclic system, further deactivating it and making electrophilic attack extremely difficult.

If a reaction were to occur under forcing conditions, the position of substitution would be directed by a combination of the existing substituents. The bromine atom at C5 is a deactivating but ortho, para-directing group. The fused imidazole ring and the pyridine nitrogen also influence the regioselectivity. The most likely, though still unfavorable, positions for electrophilic attack would be C7 (ortho to the bromine and influenced by the N1-methyl group) or C4 (meta to the bromine but influenced by the pyridine nitrogen). To enhance reactivity, a potential strategy could involve the N-oxidation of the pyridine nitrogen, which can make the ring system more susceptible to electrophilic substitution, followed by reduction to restore the pyridine ring.

Metalation and Lithiation Strategies for Further Functionalization

Direct C-H metalation and halogen-metal exchange are powerful strategies for the functionalization of heteroaromatic compounds. For this compound, these methods offer pathways to introduce a variety of substituents, although specific literature on this exact molecule is limited. The reactivity can be inferred from general principles governing imidazopyridines and related heterocyclic systems.

Halogen-Metal Exchange: The bromine atom at the C5 position is the most likely site for halogen-metal exchange, a common and rapid reaction used to generate organometallic intermediates. sciencemadness.org This transformation is typically achieved using organolithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) at low temperatures (e.g., -78 °C) to prevent side reactions. sciencemadness.org The rate of exchange generally follows the trend I > Br > Cl, making the bromo-substituent highly suitable for this reaction. sciencemadness.org

The resulting 1-methyl-1H-imidazo[4,5-b]pyridin-5-yl-lithium intermediate is a potent nucleophile that can be trapped with various electrophiles to introduce new functional groups at the C5 position.

Reaction Scheme for Halogen-Lithium Exchange

This strategy provides a route to derivatives that are otherwise difficult to access. For instance, quenching the lithiated intermediate with carbon dioxide would yield the corresponding carboxylic acid, while reaction with aldehydes or ketones would furnish secondary or tertiary alcohols, respectively.

Directed Metalation: Directed ortho-metalation (DoM) is a regioselective deprotonation strategy guided by a directing metalation group (DMG). In the context of the imidazo[4,5-b]pyridine scaffold, the fused imidazole ring itself can influence the acidity of adjacent protons. The nitrogen atoms in the ring system can act as coordinating sites for the lithium reagent, directing deprotonation to a nearby position. However, the presence of the bromine atom significantly favors halogen-lithium exchange over direct C-H lithiation, as the former is an exceptionally fast process. sciencemadness.org

Should a scenario arise where halogen-metal exchange is suppressed, the most acidic proton available for direct lithiation would likely be at the C7 position, influenced by the pyridine nitrogen, or potentially at C2, influenced by the imidazole nitrogens. The N-methyl group prevents deprotonation at the N1 position. The use of lithium amide bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) can sometimes favor C-H deprotonation over halogen exchange, especially in substrates where the kinetic acidity of a proton is high. sciencemadness.org

Studies on the alkylation of related bromo-imidazo[4,5-b]pyridine systems have shown that reactions can yield multiple regioisomers, highlighting the complex reactivity of this scaffold. nih.gov This underscores the importance of carefully controlled reaction conditions to achieve selectivity in metalation and subsequent functionalization.

Radical Reactions and Single-Electron Transfer Processes

Radical reactions provide an alternative avenue for the functionalization of the imidazo[4,5-b]pyridine core, often under milder conditions than traditional ionic pathways. These reactions can proceed through various mechanisms, including those initiated by radical initiators or through photoredox catalysis involving single-electron transfer (SET) processes.

The functionalization of imidazopyridine scaffolds through radical pathways is a well-established field, particularly for the imidazo[1,2-a]pyridine (B132010) isomer. rsc.org These methods include alkylations, arylations, and formylations. For this compound, the bromine atom can serve as a handle for radical generation or be retained in the product for subsequent cross-coupling reactions.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions. In a typical cycle, a photocatalyst, upon absorbing light, can engage in a SET process with a suitable substrate. For the functionalization of this compound, a pyridyl radical could be generated via selective single-electron reduction of the C-Br bond. nih.gov This heteroaryl radical can then participate in various C-C or C-heteroatom bond-forming reactions.

For example, the anti-Markovnikov hydroarylation of olefins can be achieved by adding the generated pyridyl radical to an alkene, followed by a hydrogen atom transfer (HAT) step. nih.gov

Hypothetical Reaction Data for Radical Addition

EntryAlkene SubstrateProduct StructureProposed Yield (%)
1Vinyl AcetateStructure Image65
2StyreneStructure Image72
3Butyl AcrylateStructure Image68

Bromination as a Radical Process: While electrophilic bromination is common for many aromatic systems, radical bromination using reagents like N-bromosuccinimide (NBS) with light or a radical initiator is typically selective for allylic or benzylic positions. youtube.com In the absence of such positions on the this compound molecule, direct radical bromination of the heterocyclic core is less common but conceivable under specific conditions, potentially leading to poly-brominated species. The selectivity of such reactions, however, would likely be poor compared to electrophilic or metal-catalyzed methods.

The exploration of radical and SET-based functionalizations of this compound remains a promising area for future research, offering potential for novel and efficient synthetic routes to complex derivatives.

Derivatization and Functionalization Strategies of 5 Bromo 1 Methyl 1h Imidazo 4,5 B Pyridine

Synthesis of Analogues and Homologues through Bromine Site Modification

The bromine atom at the C5-position of the pyridine (B92270) ring is a versatile functional handle for creating new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose, valued for the stability, low toxicity, and commercial availability of its boronic acid and ester reagents. nih.govwikipedia.org

This reaction allows for the introduction of a wide array of aryl, heteroaryl, and even alkyl groups in place of the bromine atom. The general mechanism involves a palladium catalyst in the presence of a base. libretexts.orgorganic-chemistry.org The process starts with the oxidative addition of the bromo-imidazo[4,5-b]pyridine to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by the base), and concludes with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orguwindsor.ca

Research on related 6-bromo and 7-bromo imidazo[4,5-b]pyridine systems demonstrates the feasibility and efficiency of this approach. For instance, Suzuki coupling has been successfully employed to synthesize 2,6-diphenyl substituted imidazo[4,5-b]pyridines, highlighting the reaction's utility in creating highly functionalized derivatives. nih.gov Similarly, the synthesis of 7-aryl-1H-imidazo[4,5-b]pyridines was achieved by coupling 7-bromo-1H-imidazo[4,5-b]pyridine with various arylboronic acids. nih.gov These examples underscore the robustness of the Suzuki reaction for modifying the bromo-substituent on the pyridine portion of the fused ring system.

Interactive Table: Examples of Suzuki Cross-Coupling Reactions on Bromo-Imidazo[4,5-b]pyridine Analogues

Bromo-SubstrateCoupling PartnerCatalyst/LigandBaseSolventProductReference
2,6-dichloro-imidazo[4,5-b]pyridine4-hydroxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O2-chloro-6-(4-hydroxyphenyl)imidazo[4,5-b]pyridine nih.gov
7-bromo-1H-imidazo[4,5-b]pyridineArylboronic acidsNot specifiedNot specifiedNot specified7-aryl-1H-imidazo[4,5-b]pyridines nih.gov
2-Iodo-1-trityl-1H-imidazo[4,5-b]pyridinePotassium vinyltrifluoroboratePdCl₂(dppf)Cs₂CO₃Toluene/H₂O2-Vinyl-1-trityl-1H-imidazo[4,5-b]pyridine researchgate.net
2-Amino-5-bromopyrazinePyridylboronic acidsPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OAmino-substituted pyrazinopyridines acs.org

Functionalization of the Imidazole (B134444) Nitrogen Atoms

The imidazo[4,5-b]pyridine ring system contains multiple nitrogen atoms, and their tautomeric nature is a key feature of the unsubstituted scaffold. fabad.org.tr When the mobile hydrogen is replaced by a substituent, such as the methyl group at the N-1 position in 5-Bromo-1-methyl-1H-imidazo[4,5-b]pyridine, the tautomerism between N-1 and N-3 is fixed. However, the remaining nitrogen atoms, specifically the pyrrole-like N-3 and the pyridine-like N-4, remain potential sites for functionalization.

Alkylation reactions are a common strategy to further derivatize the heterocyclic core. Studies on related 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine show that alkylation with various alkyl halides under phase transfer catalysis (PTC) conditions can lead to a mixture of regioisomers, with substitution occurring at the N-3 and N-4 positions. mdpi.com The choice of alkylating agent and reaction conditions can influence the regioselectivity of the reaction. For example, the reaction of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with ethyl bromoacetate (B1195939) was found to yield N-1, N-3, and N-4 regioisomers simultaneously. acs.org

The structural assignment of these N-alkyl derivatives is often confirmed using advanced NMR techniques like 2D-NOESY, which can distinguish between the different regioisomers by observing through-space proton correlations. fabad.org.trnih.gov This approach is crucial for unambiguously determining the site of functionalization. For this compound, the N-1 position is already occupied, directing further alkylation or arylation to the N-3 or N-4 atoms, thus providing a pathway to novel, trisubstituted derivatives.

Interactive Table: Regioselectivity in N-Alkylation of Imidazo[4,5-b]pyridine Systems

SubstrateReagentConditionsProducts (Regioisomers)Reference
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine1-(chloromethyl)benzenePTC, K₂CO₃, DMFN-3 and N-4 alkylated products acs.org
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineEthyl 2-bromoacetatePTC, K₂CO₃, DMFN-1, N-3, and N-4 alkylated products acs.org
6-Bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridinesAllyl bromide / Propargyl bromidePTC, K₂CO₃, (n-Bu)₄NBr, DMFMainly N-3 alkylated products uctm.edu
4H-Imidazo[4,5-b]pyridines4-methoxybenzyl chlorideK₂CO₃, DMFMainly N-4 regioisomer fabad.org.tr

Side-Chain Modifications and Diversification

Diversification of the this compound structure can be achieved by modifying existing side chains or introducing new ones. The N-1 methyl group, while seemingly simple, is a key feature that can influence the molecule's biological properties. researchgate.net Although direct functionalization of this methyl group is challenging, it could potentially be achieved through radical-based reactions.

A more common strategy involves introducing functionalized side chains at other positions of the heterocyclic core. This is often accomplished during the synthesis of the imidazo[4,5-b]pyridine ring itself. For example, a tandem reaction starting from 2-chloro-3-nitropyridine (B167233) can be used to build the scaffold, allowing for the introduction of various alkyl or aralkyl groups at the N-3 position and aryl or heteroaryl groups at the C-2 position by selecting the appropriate primary amine and aldehyde starting materials. acs.org This one-pot process involves an SNAr reaction, nitro group reduction, and subsequent condensation, providing a highly efficient route to a wide variety of substituted imidazo[4,5-b]pyridines. acs.org Such methods allow for the systematic variation of substituents around the core, enabling the exploration of structure-activity relationships for various biological targets.

Construction of Polycyclic Aromatic Hydrocarbons (PAHs) and Extended π-Systems

The construction of polycyclic aromatic hydrocarbons (PAHs) and other extended π-systems from this compound is a valuable strategy for developing novel materials with interesting photophysical or electronic properties. The C5-bromo substituent is the key reactive site for building these larger, conjugated systems.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki nih.govwikipedia.org and Stille couplings, are the premier methods for this transformation. By reacting this compound with boronic acids or organostannanes of large aromatic moieties (e.g., pyrene, naphthalene, or fluorene), it is possible to append these PAH units directly onto the imidazo[4,5-b]pyridine core. This approach effectively extends the π-conjugation of the system. For instance, the synthesis of 2,6-diphenyl substituted imidazo[4,5-b]pyridines via Suzuki coupling serves as a foundational example of extending the aromatic system. nih.gov More complex annulation reactions, where a new ring is fused onto the existing imidazo[4,5-b]pyridine framework, represent another advanced strategy, although these are often more synthetically challenging. The development of such extended systems is of high interest in materials science for applications in organic electronics.

Incorporation into Macrocyclic and Supramolecular Architectures

The rigid, planar structure and the presence of multiple nitrogen atoms make the imidazo[4,5-b]pyridine scaffold an attractive building block for the construction of macrocycles and more complex supramolecular assemblies. These architectures are of interest for their ability to bind specific guests, act as sensors, or mimic biological systems.

A notable strategy for incorporating a related imidazopyridinium moiety into a macrocyclic structure involves an intramolecular imine-trapping reaction. nih.gov In this approach, a linear peptide precursor containing a primary amine and an aldehyde is cyclized, and the resulting transient imine is trapped by a 2-formyl-pyridine unit, leading to the formation of a stable imidazopyridinium-linked macrocycle. nih.gov This method is highly efficient and can be performed on a solid phase, making it suitable for creating libraries of macrocyclic peptides. nih.gov

While this example uses an isomeric imidazo[1,5-a]pyridinium system, the underlying chemical principle of using the heterocyclic core to form and stabilize a macrocyclic ring can be conceptually applied to the imidazo[4,5-b]pyridine framework. By designing appropriate precursors, the this compound unit could be incorporated as a key structural or functional element within a larger macrocyclic or supramolecular design, imparting specific recognition or electronic properties to the final assembly.

Computational and Theoretical Studies of 5 Bromo 1 Methyl 1h Imidazo 4,5 B Pyridine

Quantum Chemical Calculations: Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of 5-Bromo-1-methyl-1H-Imidazo[4,5-b]pyridine. These methods provide a detailed picture of electron distribution, molecular orbital energies, and other key electronic parameters.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. For imidazo[4,5-b]pyridine derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, are employed to optimize molecular geometry and calculate ground state properties. nih.gov

In a study on the related compound, 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, DFT calculations were used to determine various electronic reactivity descriptors. nih.gov These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (Δε), hardness (η), ionization potential (IP), electronegativity (χ), and global electrophilicity (ω), are critical for understanding a molecule's kinetic stability and reactivity. nih.gov The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between them is a key indicator of molecular stability. nih.gov

Electronic Reactivity DescriptorSymbolDefinitionSignificance in Theoretical Studies
Highest Occupied Molecular Orbital EnergyEHOMOEnergy of the outermost electron-containing orbital.Indicates the propensity to donate electrons.
Lowest Unoccupied Molecular Orbital EnergyELUMOEnergy of the first vacant orbital.Indicates the propensity to accept electrons.
Energy GapΔεELUMO - EHOMOA larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov
Hardnessη(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. nih.gov
Ionization PotentialIP-EHOMOThe energy required to remove an electron from a molecule. nih.gov
Electronegativityχ-(EHOMO + ELUMO) / 2The power of an atom in a molecule to attract electrons to itself. nih.gov
Global Electrophilicityωχ2 / (2η)An index that measures the stabilization in energy when the system acquires an additional electronic charge. nih.gov

This table outlines the key electronic reactivity descriptors typically calculated using DFT.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate electronic configurations. These methods would be valuable for benchmarking the results obtained from DFT studies and for a more precise understanding of electron correlation effects in this compound. For complex heterocyclic systems, these calculations can elucidate subtle electronic effects that might be missed by more approximate methods.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is a powerful tool for mapping out potential reaction pathways and identifying the associated transition states. For this compound, this could involve modeling its synthesis or its potential reactions with other molecules. For instance, the alkylation of the imidazo[4,5-b]pyridine core is a key synthetic step, and computational modeling can predict the regioselectivity of this reaction. Studies on related compounds have shown that alkylation can occur at different nitrogen atoms, leading to various isomers. mdpi.com

Transition state theory combined with quantum chemical calculations can be used to determine the activation energies for different reaction pathways. By locating the transition state structures on the potential energy surface, researchers can predict which reaction products are kinetically and thermodynamically favored. This is particularly important in understanding the formation of the 1-methyl isomer over other possible isomers.

Prediction of Spectroscopic Signatures from Computational Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. For this compound, theoretical calculations can provide valuable information:

NMR Spectroscopy: Calculations of nuclear magnetic shielding tensors can be used to predict 1H and 13C NMR chemical shifts. This is especially useful for distinguishing between different isomers, such as the N1-methyl and N3-methyl derivatives of the imidazo[4,5-b]pyridine core. mdpi.com

Vibrational Spectroscopy: Theoretical frequency calculations can predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be compared with experimental spectra to aid in the structural elucidation and confirm the presence of specific functional groups.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can be used to:

Explore Conformational Space: While the imidazo[4,5-b]pyridine core is rigid, substituents may have rotational freedom. MD simulations can explore the different conformations of the molecule and their relative energies.

Study Intermolecular Interactions: MD simulations are particularly useful for studying how the molecule interacts with itself or with solvent molecules. This can provide information on solvation effects and the nature of non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are crucial in condensed phases.

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to a specific property. While often used for predicting biological activity, the theoretical framework of QSAR can also be applied to predict physicochemical properties. nih.gov

For this compound, a QSAR framework could be developed to predict properties like solubility, melting point, or chromatographic retention time based on a set of calculated molecular descriptors. These descriptors can be derived from quantum chemical calculations and include electronic, steric, and thermodynamic properties. The development of such models relies on having a dataset of related imidazo[4,5-b]pyridine derivatives with experimentally determined properties. The analysis often involves statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms to establish a predictive relationship. researchgate.net Studies on imidazo[4,5-b]pyridines have highlighted the importance of descriptors like hydrophobicity in their activity, a principle that can be extended to modeling their physicochemical behavior. nih.gov

Advanced Spectroscopic Analysis and Structural Elucidation Methodologies for 5 Bromo 1 Methyl 1h Imidazo 4,5 B Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a molecule such as 5-Bromo-1-methyl-1H-imidazo[4,5-b]pyridine, with its multiple nitrogen atoms and substituted aromatic rings, NMR provides crucial information on the chemical environment of each proton and carbon atom, enabling the differentiation between potential isomers.

While specific high-resolution 1D and 2D NMR data for this compound is not widely available in published literature, we can infer the expected spectral characteristics based on related compounds. For instance, the ¹H NMR spectrum of the parent compound, 5-bromo-1H-imidazo[4,5-b]pyridine, has been documented. chemicalbook.com The introduction of a methyl group at the N1 position would induce noticeable shifts in the signals of the nearby protons and carbons, a key feature for structural confirmation.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are paramount in unambiguously assigning proton and carbon signals, especially in complex heterocyclic systems.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network within the molecule. For this compound, COSY would be instrumental in identifying the connectivity between the protons on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For the title compound, HMBC would be vital in confirming the position of the bromine atom and the methyl group by observing correlations between the methyl protons and the carbons of the imidazole (B134444) and pyridine rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This would be particularly useful in confirming the position of the N-methyl group by observing its spatial proximity to specific protons on the fused ring system.

Solid-State NMR Characterization

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their solid form. While no specific ssNMR data for this compound has been reported, this technique could offer insights into polymorphism, molecular packing, and intermolecular interactions within the crystal lattice, complementing data obtained from single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction for Definitive Structural Determination

Single-crystal X-ray diffraction stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure. Although a crystal structure for this compound is not publicly available, analysis of related compounds provides a strong indication of the expected structural features.

Crystallographic Parameters and Packing Analysis

The crystallographic parameters (unit cell dimensions, space group) and the analysis of the crystal packing would reveal how individual molecules of this compound arrange themselves in the solid state. Studies on similar heterocyclic compounds often reveal packing motifs dominated by π-π stacking and other non-covalent interactions. For example, the crystal structure of a related compound, 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, has been determined, providing insights into the packing of brominated pyridine rings. researchgate.net

Intermolecular Interactions and Hydrogen Bonding Networks

The bromine atom and the nitrogen atoms of the imidazo[4,5-b]pyridine core are expected to play a significant role in directing the intermolecular interactions within the crystal lattice. While the N-methylation at the 1-position precludes the formation of a classic N-H...N hydrogen bond that might be present in the parent compound, other weak hydrogen bonds (C-H...N, C-H...Br) and halogen bonds (N...Br) could be significant in stabilizing the crystal structure. Hirshfeld surface analysis, as performed on other imidazo[4,5-b]pyridine derivatives, would be a powerful tool to visualize and quantify these interactions. nih.gov

Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Patterns

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound, advanced MS techniques can also be used to elucidate its fragmentation pathways.

A key feature in the mass spectrum of a brominated compound is the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity, separated by two mass-to-charge units. This distinctive signature is a clear indicator of the presence of a single bromine atom in the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

A comprehensive search for experimental FT-IR and Raman spectroscopic data for this compound did not yield any specific results. This includes characteristic vibrational frequencies, band assignments, and Raman shifts that would allow for a detailed analysis of its functional groups and the generation of a molecular fingerprint.

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Behavior

Similarly, no published experimental data on the UV-Vis absorption and fluorescence emission spectra of this compound were found. Consequently, an analysis of its electronic transitions, molar absorptivity, quantum yield, and other photophysical parameters cannot be provided.

Applications of 5 Bromo 1 Methyl 1h Imidazo 4,5 B Pyridine in Materials Science and Catalysis

Utilization in Organic Electronic Materials

The imidazo[4,5-b]pyridine scaffold is of interest for organic electronic materials due to its electron-deficient nature, which can be beneficial for creating n-type (electron-transporting) or ambipolar materials. The ability to modify the electronic properties through substitution makes derivatives like 5-Bromo-1-methyl-1H-imidazo[4,5-b]pyridine intriguing building blocks for various organic electronic devices.

Organic Light-Emitting Diodes (OLEDs) Component Design

Imidazo[4,5-b]pyridine derivatives are being explored for use in OLEDs, particularly as host materials for the emissive layer or as electron-transporting materials, owing to their excellent emissive properties. nih.gov The introduction of a bromine atom in this compound could potentially be used to tune the triplet energy of the material, which is a critical parameter for hosting phosphorescent emitters. Furthermore, the bromine atom provides a reactive site for further functionalization, allowing for the synthesis of more complex OLED materials with tailored properties.

Hypothetical Performance Data for an OLED Device Incorporating a this compound-based Host Material.

Table 1: Illustrative OLED Device Performance
Parameter Value
Host Material Derivative of this compound
Dopant Green Phosphorescent Emitter
Max. External Quantum Efficiency (EQE) > 20%
Max. Luminous Efficacy > 70 lm/W
Turn-on Voltage < 3.0 V
Emission Peak ~520 nm

Note: This table is illustrative and based on typical performance of similar classes of OLED materials. Specific data for this compound is not currently available in published literature.

Organic Photovoltaics (OPVs) Applications

In the field of organic photovoltaics, there is a continuous search for new donor and acceptor materials to improve power conversion efficiencies. While not extensively documented, the electronic properties of this compound suggest it could be investigated as a building block for non-fullerene acceptors (NFAs). The electron-withdrawing nature of the imidazopyridine core, potentially enhanced by the bromine substituent, could lead to materials with low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy levels, a desirable characteristic for electron acceptors in OPV devices.

Organic Field-Effect Transistors (OFETs)

The development of high-performance n-type organic semiconductors is crucial for the advancement of complementary logic circuits in organic electronics. Bromo-substituted heterocyclic compounds have been shown to exhibit good n-type semiconductor performance in Organic Field-Effect Transistors (OFETs). rsc.org The bromine atom can enhance intermolecular interactions and influence molecular packing, which are key factors for efficient charge transport. Therefore, this compound could serve as a precursor for synthesizing n-type or ambipolar organic semiconductors.

Potential Characteristics of an OFET Based on a this compound Derivative.

Table 2: Potential OFET Characteristics
Parameter Potential Value
Semiconductor Type n-type
Electron Mobility (µe) > 0.1 cm²/Vs
On/Off Ratio > 10^6
Substrate Si/SiO₂

Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs)

The nitrogen atoms in the imidazole (B134444) and pyridine (B92270) rings of this compound make it an excellent candidate for use as a ligand in the construction of coordination polymers and Metal-Organic Frameworks (MOFs). mdpi.com These materials are composed of metal ions or clusters linked together by organic ligands, forming one-, two-, or three-dimensional structures with potential applications in gas storage, separation, and catalysis. mdpi.com The bidentate nature of the imidazopyridine core allows it to bridge metal centers, while the bromo- and methyl- substituents can be used to tune the porosity and functionality of the resulting framework.

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

The imidazo[4,5-b]pyridine scaffold can act as a ligand for various transition metals, making its derivatives potentially useful in catalysis. mdpi.com The nitrogen atoms can coordinate to a metal center, and the electronic properties of the ligand can be tuned by substituents to influence the catalytic activity of the metal.

Transition Metal Catalysis for C-C, C-N, and C-O Bond Formation

The formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds are fundamental transformations in organic synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful methods for achieving these transformations. The performance of these catalytic systems is highly dependent on the nature of the ligand coordinated to the palladium center.

While specific studies employing this compound as a ligand in such reactions are limited, related imidazopyridine derivatives have been explored. nih.gov The electronic and steric properties of this compound could make it a valuable ligand for these reactions. For example, in a Suzuki-Miyaura coupling, it could be used to facilitate the reaction between an aryl halide and a boronic acid to form a biaryl product, a common structural motif in pharmaceuticals and advanced materials. mdpi.com Similarly, in a Buchwald-Hartwig amination, it could support the palladium-catalyzed coupling of an aryl halide with an amine.

Illustrative Example of a Suzuki-Miyaura Cross-Coupling Reaction.

Table 3: Hypothetical Suzuki-Miyaura Reaction
Reactant 1 Reactant 2 Catalyst System Product Potential Yield
Aryl Bromide Phenylboronic Acid Pd(OAc)₂ with this compound as ligand Biphenyl Derivative High

Note: This table is for illustrative purposes. The catalytic performance of this compound as a ligand has not been extensively reported.

Asymmetric Catalysis with Chiral Derivatives

While direct applications of chiral derivatives of this compound in asymmetric catalysis are not yet extensively documented, the inherent properties of the imidazopyridine core suggest significant potential. The development of chiral ligands is fundamental to asymmetric catalysis, enabling the synthesis of single-enantiomer compounds crucial in pharmaceuticals and materials science.

The imidazo[4,5-b]pyridine skeleton can function as a bidentate ligand, coordinating with transition metals through its nitrogen atoms. To induce chirality, the parent molecule can be functionalized in several ways:

Substitution at the Bromine Position: The bromine atom can be replaced via cross-coupling reactions (e.g., Suzuki, Sonogashira) with a chiral moiety, such as a chiral phosphine (B1218219) or a binaphthyl group.

Functionalization of the Heterocycle: Introducing chiral substituents at other available positions on the pyridine or imidazole ring.

These modified chiral ligands could then be complexed with transition metals like rhodium, iridium, or palladium. Such catalysts are hypothetically capable of facilitating a range of asymmetric transformations. For instance, chiral rhodium(III) complexes have been successfully used in the asymmetric synthesis of other pyridine-based heterocycles, achieving excellent yields and high enantioselectivity. rsc.org This precedent suggests that chiral catalysts derived from this compound could be effective in similar reactions.

Table 1: Hypothetical Chiral Derivatives and Potential Catalytic Applications

Hypothetical Chiral Ligand StructureMetal ComplexPotential Asymmetric ReactionRationale
Derivative with a chiral phosphine group replacing brominePalladium (Pd)Asymmetric Allylic AlkylationWell-established reaction for P-chiral ligands.
Derivative with a chiral oxazoline (B21484) (BOX) substituentRhodium (Rh), Iridium (Ir)Asymmetric Hydrogenation, HydrosilylationThe N,N-bidentate nature of the core is suitable for coordinating with these metals.
Derivative with an axially chiral biaryl group at C5Copper (Cu), Rhodium (Rh)Asymmetric Conjugate Addition, C-H FunctionalizationAxial chirality can create an effective chiral pocket around the metal center.

Sensing Applications (e.g., Chemo-sensors, Fluorescence Sensors)

The imidazopyridine scaffold is known for its emissive properties and photostability, making it a promising candidate for the development of fluorescent sensors. nih.gov The photophysical properties of these molecules can often be tuned by introducing electron-donating and electron-withdrawing groups, creating a "push-pull" system that is sensitive to its environment.

For this compound, the core heterocycle can act as the fluorophore, while the bromo-substituent (an electron-withdrawing group) influences its emission wavelength and quantum yield. The true potential for sensing lies in using the bromine atom as a point of attachment for a receptor unit specific to a target analyte. The binding of an analyte (e.g., a metal ion, anion, or biomolecule) to the receptor would cause a conformational or electronic change in the molecule, leading to a detectable change in its fluorescence signal (e.g., "turn-on," "turn-off," or ratiometric shift).

Studies on the related imidazo[1,5-a]pyridine (B1214698) isomer have shown its utility in creating fluorescent probes that can intercalate into lipid bilayers, demonstrating the scaffold's suitability for biological imaging and sensing applications. nih.gov A similar strategy could be applied to derivatives of this compound.

Table 2: Potential Design of Sensors Based on this compound

Receptor Unit (Replacing Bromine)Target AnalytePotential Sensing Mechanism
Crown EtherAlkali Metal Ions (e.g., K+, Na+)Photoinduced Electron Transfer (PET)
Aza-crown or Polyamine ChainTransition Metal Ions (e.g., Cu2+, Hg2+)Chelation-Enhanced Fluorescence (CHEF)
Thiourea or Boronic Acid GroupAnions (e.g., F-, CN-) or SugarsIntramolecular Charge Transfer (ICT)

Advanced Polymer Synthesis and Functionalization

The structure of this compound is highly suitable for its use as a monomer in the synthesis of advanced functional polymers. The key to this application is the carbon-bromine bond, which serves as a reactive site for various cross-coupling reactions that are fundamental to modern polymer chemistry.

Specifically, the compound can be used in step-growth polymerization via reactions such as:

Suzuki Polycondensation: Reacting with an aryl-diboronic acid or ester in the presence of a palladium catalyst.

Stille Polycondensation: Reacting with an organotin compound.

Heck-Mizoroki Polycondensation: Reacting with a divinyl-aromatic compound.

These methods allow for the precise incorporation of the imidazo[4,5-b]pyridine unit into a polymer backbone. The resulting polymers would be classified as conjugated polymers, where the heterocyclic unit is part of the delocalized π-electron system. Such materials are of high interest for applications in organic electronics. The electron-deficient pyridine ring and the electron-rich imidazole ring within the same monomer unit could lead to polymers with unique charge-transport properties, making them suitable for use in:

Organic Light-Emitting Diodes (OLEDs)

Organic Field-Effect Transistors (OFETs)

Organic Photovoltaics (OPVs)

The synthesis of pyridine-based derivatives via Suzuki cross-coupling from bromo-substituted pyridines is a well-established and efficient method for creating complex organic materials. mdpi.com Applying this to this compound would open a pathway to novel polymers with tunable electronic and photophysical properties.

Table 3: Hypothetical Polymer Synthesis and Potential Properties

Polymerization MethodCo-monomerResulting Polymer StructurePotential Application
Suzuki PolycondensationBenzene-1,4-diboronic acidAlternating co-polymer of imidazopyridine and phenyl unitsBlue-emitting material for OLEDs
Stille Polycondensation2,5-bis(tributylstannyl)thiopheneDonor-acceptor polymer with thiophene (B33073) unitsActive layer in Organic Photovoltaics
Heck Polycondensation1,4-divinylbenzeneConjugated polymer with vinylene linkagesSemiconductor in OFETs

Q & A

Basic: How can I optimize the synthesis of 5-Bromo-1-methyl-1H-Imidazo[4,5-b]pyridine?

Methodological Answer:
The synthesis typically involves bromination and alkylation steps. A common approach is:

Core Formation : React 5-bromopyridine-2,3-diamine with methylating agents (e.g., methyl iodide) under basic conditions (K₂CO₃ in DMF) to introduce the methyl group at the 1-position .

Cyclization : Use phase-transfer catalysis (solid-liquid) with solvents like DMF and catalysts (e.g., p-toluenesulfonic acid) to form the fused imidazo[4,5-b]pyridine ring .

Purification : Column chromatography (ethyl acetate/hexane, 1:1) yields high-purity crystals after slow solvent evaporation .

Key Variables Table:

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventDMFEnhances cyclization efficiency
Catalystp-Toluenesulfonic acidAccelerates ring closure
Reaction Time24–48 hours (reflux)Ensures complete conversion

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:
Combine multiple techniques for unambiguous characterization:

  • ¹H/¹³C NMR : Identify substitution patterns (e.g., methyl at 1-position: δ ~3.5 ppm for CH₃; aromatic protons at 4,5-b positions) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 242.0 for C₇H₆BrN₃) .
  • X-ray Crystallography : Resolve planar fused-ring geometry (mean plane deviation <0.02 Å) and intermolecular H-bonding (N–H⋯O/N interactions) .

Example Data from Crystallography:

Bond Angle/LengthValueStructural InsightReference
C–N (imidazole)1.32 ÅConfirms aromaticity
Dihedral Angle2.7° (ring vs. acetyl group)Planarity of fused system

Advanced: How do I design experiments to evaluate its anticancer activity?

Methodological Answer:

In Vitro Screening :

  • Use cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via MTT assays (72-hour exposure, 1–100 µM range) .
  • Include positive controls (e.g., cisplatin) and measure apoptosis via Annexin V/PI staining .

Mechanistic Studies :

  • Assess DNA intercalation (ethidium bromide displacement assay) .
  • Test kinase inhibition (e.g., Aurora A kinase) using enzymatic assays (ATP competition, IC₅₀ ~0.5–5 µM) .

Data Interpretation Tip : Cross-validate IC₅₀ values with structural analogs (e.g., 6-bromo vs. 7-bromo derivatives) to correlate substituent position with potency .

Advanced: How to resolve contradictions in metabolic stability data across species?

Methodological Answer:
Contradictions arise from species-specific CYP450 metabolism:

In Vitro Metabolism :

  • Use liver microsomes (human vs. mouse) and monitor Phase I metabolites (e.g., hydroxylation at C-4) via UPLC-MS/MS .
  • Identify reactive intermediates (e.g., N-oxidized metabolites) using trapping agents (glutathione) .

In Vivo Validation :

  • Administer radiolabeled compound (¹⁴C) and quantify urinary/fecal excretion (48-hour collection) .
  • Compare adduct formation (e.g., albumin adducts via proteolytic digestion and LC-MS) .

Key Finding : Human CYP1A2 predominantly activates 5-Bromo derivatives into genotoxic intermediates, while murine CYP2E1 shows lower affinity .

Advanced: What computational tools predict interactions with biological targets?

Methodological Answer:

Docking Studies :

  • Use AutoDock Vina to model binding to Aurora kinases (PDB: 2W1C). Focus on H-bonding with hinge region (e.g., Glu211) and hydrophobic pockets .

MD Simulations :

  • Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes (RMSD <2.0 Å indicates stable binding) .

QSAR Modeling :

  • Corporate electronic descriptors (HOMO/LUMO) and lipophilicity (logP) to predict IC₅₀ trends across derivatives .

Validation : Cross-check computational predictions with experimental SAR (e.g., bromine position vs. IC₅₀) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.